molecular formula C5H6ClIN2 B8624830 1-(2-chloroethyl)-4-iodo-1H-pyrazole

1-(2-chloroethyl)-4-iodo-1H-pyrazole

Cat. No.: B8624830
M. Wt: 256.47 g/mol
InChI Key: AWACTBIAMFXSIT-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position of the pyrazole ring and an ethyl chloride group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloroethyl)-4-iodo-1H-pyrazole typically involves the iodination of a pyrazole derivative followed by the introduction of an ethyl chloride group. One common method involves the reaction of 4-iodopyrazole with ethylene chlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-4-iodo-1H-pyrazole can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The pyrazole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Oxidation Reactions: Products include oxidized pyrazole derivatives.

    Reduction Reactions: Products include deiodinated pyrazole derivatives.

Scientific Research Applications

1-(2-chloroethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the ethyl chloride group can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1H-pyrazole: Lacks the ethyl chloride group but shares the iodine-substituted pyrazole core.

    2-(1H-pyrazol-1-yl)ethyl chloride: Lacks the iodine atom but contains the ethyl chloride group.

    2-(4-bromo-1H-pyrazol-1-yl)ethyl chloride: Contains a bromine atom instead of iodine.

Uniqueness

1-(2-chloroethyl)-4-iodo-1H-pyrazole is unique due to the presence of both the iodine atom and the ethyl chloride group. This combination can enhance its reactivity and potential applications in various fields. The iodine atom can participate in halogen bonding interactions, while the ethyl chloride group can undergo nucleophilic substitution reactions, making it a versatile compound for chemical synthesis and biological studies.

Properties

Molecular Formula

C5H6ClIN2

Molecular Weight

256.47 g/mol

IUPAC Name

1-(2-chloroethyl)-4-iodopyrazole

InChI

InChI=1S/C5H6ClIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2

InChI Key

AWACTBIAMFXSIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

When an equivalent amount of 4-iodopyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using toluene as solvent, 2-(4-iodo-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (4-iodopyrazole, Aldrich, 41%, C).
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